1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine
Description
1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine (CAS 1803593-91-0) is a pyrazole derivative featuring a pyrrolidine-1-carbonyl substituent at the 3-position and an amine group at the 4-position of the pyrazole ring. The compound’s molecular formula is C₉H₁₅ClN₄O in its hydrochloride salt form, with a molecular weight of 230.70 g/mol .
Properties
IUPAC Name |
(4-amino-1-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-6-7(10)8(11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQZNHAHPLODDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2CCCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyrrolidine-1-carbonyl Group: The pyrrolidine-1-carbonyl group can be introduced via an acylation reaction using pyrrolidine and an appropriate acylating agent such as an acid chloride or anhydride.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine exhibits promising anticancer properties. Studies have shown significant cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells. The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine | A549 | TBD | Apoptosis induction |
| Compound X | A549 | 50 | Cell cycle arrest |
| Compound Y | HCT116 | 30 | Apoptosis induction |
Antimicrobial Activity
In addition to anticancer effects, studies have explored the antimicrobial potential of this compound. While direct data on 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is limited, related compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.
The biological activity is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
- Receptor Modulation : Modulation of receptor activity affecting cellular signaling pathways associated with cancer progression and microbial resistance.
Comparative Studies
Comparative studies with structurally similar compounds reveal unique activity profiles for 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine:
Table 2: Comparison of Biological Activities
| Compound | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine | Pyrazole | High | Moderate |
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine | Pyrazole | Moderate | Low |
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-imidazol-4-amines | Imidazole | Low | High |
Mechanism of Action
The mechanism of action of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 4-aminopyrazole derivatives, which are widely studied for their pharmacological and agrochemical applications. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Analysis
¹Hydrochloride salt form: C₉H₁₅ClN₄O (230.70 g/mol) .
Key Research Findings and Data Gaps
- Structural Insights : X-ray crystallography of related compounds (e.g., 3,5-bis(propan-2-yl)-1H-pyrazol-4-amine ) confirms planar pyrazole rings with substituents influencing packing efficiency and intermolecular interactions .
- Data Limitations : Detailed pharmacokinetic or toxicity data for 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine are absent in open-source literature, necessitating further experimental studies .
Biological Activity
1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine (CAS Number: 1352200-15-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The molecular formula of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is , with a molecular weight of approximately 194.23 g/mol. The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves multi-step reactions that may include the formation of the pyrazole core followed by the introduction of the pyrrolidine moiety. Various methods have been reported in the literature, emphasizing efficiency and yield.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazole derivatives, including 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine. For instance, compounds related to this structure were tested against A549 human lung adenocarcinoma cells, revealing varying degrees of cytotoxicity. The results indicated that certain modifications to the pyrazole structure could enhance or diminish anticancer activity:
| Compound | A549 Cell Viability (%) | Comparison to Control |
|---|---|---|
| 1-Methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine | 78–86% | Weak activity |
| Compound with di-methoxy substitution | <50% | Significant loss of activity |
These findings suggest that while some derivatives exhibit weak anticancer properties, structural modifications can lead to more potent compounds .
Anti-inflammatory Activity
The pyrazole scaffold has also been linked to anti-inflammatory effects. Research has shown that derivatives can inhibit cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses. For example, compounds similar to 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine demonstrated significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac:
| Compound | COX Inhibition (%) | IC50 (μg/mL) |
|---|---|---|
| Derivative A | 71% | 54.65 |
| Derivative B | 62% | 60.56 |
This indicates a promising avenue for developing new anti-inflammatory agents based on this chemical structure .
Case Studies
In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities in vitro. The study highlighted that modifications at the nitrogen positions significantly influenced both anticancer and anti-inflammatory activities. For instance, certain substitutions led to enhanced selectivity towards cancer cells while minimizing toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-methyl-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions between pyrazole precursors and pyrrolidine-derived carbonylating agents. For example, copper-catalyzed Ullmann-type couplings (using CuBr) or palladium-mediated hydrogenation (e.g., 10% Pd/C under 40 psi H₂) are effective for introducing amine groups . Optimization may involve varying catalysts (e.g., Cs₂CO₃ for deprotonation), solvents (DMSO or ethanol), and reaction temperatures (35–100°C) to improve yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodology : Use multi-technique validation:
- ¹H/¹³C NMR : Identify amine protons (δ 3.2–5.0 ppm) and pyrrolidine carbonyl carbons (δ ~170 ppm). For example, tert-butyl groups in related compounds show distinct singlet peaks .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) with <5 ppm error .
- IR : Look for carbonyl stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .
Q. How does the reactivity of the pyrrolidine-1-carbonyl group influence downstream functionalization?
- Methodology : The carbonyl group enables nucleophilic acyl substitution (e.g., with amines or hydrazines) or reduction to alcohols. Steric hindrance from the pyrrolidine ring may require bulky reagents or elevated temperatures . For example, morpholine derivatives have been synthesized via reflux with formaldehyde and ethanol .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity in biological targets, and how do substituents modulate activity?
- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to model interactions with enzymes. Molecular docking (e.g., AutoDock Vina) can simulate binding to receptors like kinases or GPCRs. Substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) are analyzed via comparative docking studies .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodology :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers in pyrrolidine rings) .
- 2D NMR (COSY, HSQC) : Confirm connectivity between pyrazole and pyrrolidine moieties .
- X-ray Crystallography : Resolve ambiguities, as seen in single-crystal studies of pyridylpyrazole analogs .
Q. What mechanistic insights explain side reactions during synthesis, such as unintended ring-opening or byproduct formation?
- Methodology :
- Kinetic Studies : Monitor intermediates via LC-MS or in situ IR. For example, nitro group reductions (e.g., 4-nitro to 4-amine) may require controlled H₂ pressure to avoid over-reduction .
- Isotopic Labeling : Trace pathways (e.g., ¹⁵N-labeled amines) to identify competing reaction channels .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodology :
- Solvent Selection : Replace DMSO with cyclopentyl methyl ether (CPME) for lower toxicity .
- Catalyst Recycling : Recover Pd/C via filtration and reuse in hydrogenation steps .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 2 days) for energy efficiency .
Data Contradiction and Validation
Q. How should researchers address discrepancies in biological activity data across studies (e.g., varying IC₅₀ values)?
- Methodology :
- Standardized Assays : Use identical cell lines (e.g., HEK293 for kinase assays) and controls .
- Meta-Analysis : Compare datasets from PubChem or ChEMBL to identify outliers .
- SAR Studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl) to correlate structure with activity .
Q. What strategies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC monitoring .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to simulate long-term stability .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
